molecular formula C17H25IO3 B8531156 11-(4-Iodophenoxy)undecanoic acid

11-(4-Iodophenoxy)undecanoic acid

Cat. No.: B8531156
M. Wt: 404.3 g/mol
InChI Key: WWYURIBMRGOHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Iodophenoxy)undecanoic acid is a synthetic fatty acid analog of significant interest in biochemical and antimicrobial research. This compound has been synthesized and investigated as a novel fatty acid analog, primarily for its potential as an antifungal agent . Researchers value this compound for exploring structure-activity relationships in lipid-based therapeutics. The structural motif of an 11-carbon aliphatic chain terminated with a carboxylic acid group and substituted with a 4-iodophenoxy group is characteristic of a class of compounds studied for their biological activity. Fatty acids with similar aromatic substitutions have been utilized in metabolic studies, including research on cardiac metabolism, suggesting potential applications in tracking or influencing fatty acid metabolism pathways . Furthermore, related undecanoic acid derivatives have demonstrated intriguing biological properties, including the induction of caspase-dependent apoptosis and reduction of mitochondrial membrane potential in cellular models, highlighting the broader research interest in fatty acid analogs for modulating cell function . As a research chemical, 11-(4-Iodophenoxy)undecanoic acid is provided for laboratory investigations. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with appropriate safety precautions.

Properties

Molecular Formula

C17H25IO3

Molecular Weight

404.3 g/mol

IUPAC Name

11-(4-iodophenoxy)undecanoic acid

InChI

InChI=1S/C17H25IO3/c18-15-10-12-16(13-11-15)21-14-8-6-4-2-1-3-5-7-9-17(19)20/h10-13H,1-9,14H2,(H,19,20)

InChI Key

WWYURIBMRGOHSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCCCC(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

11-(para-Fluorophenoxy)undecanoic Acid

  • Structural Differences : The fluorine atom is smaller and less polarizable than iodine, reducing steric hindrance and increasing electronegativity.
  • Functional Impact : Fluorine enhances binding specificity in protein interactions (e.g., fatty acid-binding proteins) due to its strong dipole moment . In contrast, iodine’s larger size may disrupt tighter binding but improve membrane permeability.
  • Applications : Fluorinated derivatives are often used in positron emission tomography (PET) tracers, whereas iodinated analogs may serve as radiolabels or contrast agents.

11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic Acid (11D3)

  • Structural Differences: Replaces the phenoxy group with a furan ring containing methyl and propyl substituents.
  • Functional Impact : The furan moiety enhances metabolic stability and antioxidant activity. 11D3 and its pentyl analog (11D5) are abundant in human plasma, with chain length (propyl vs. pentyl) affecting distribution and clearance rates .
  • Applications : Furan fatty acids are studied for their anti-inflammatory and cardioprotective roles .

Amino-Substituted Analogs

11-Aminoundecanoic Acid

  • Structural Differences: Lacks the aromatic phenoxy group, featuring a primary amine at the terminal carbon.
  • Functional Impact: The amine group enables conjugation with fluorescent tags (e.g., dansyl) for probing protein-ligand interactions. For example, 11-(dansylamino)undecanoic acid (DAUDA) binds rat liver fatty acid-binding protein (FABP) with 1:1 stoichiometry, competing with endogenous fatty acids like palmitic acid .
  • Applications : Used in fluorescence displacement assays to study lipid transport .

Thiol and Mercapto Derivatives

11-[(Mercaptocarbonyl)oxy]undecanoic Acid

  • Structural Differences : Incorporates a sulfhydryl group, enabling redox-sensitive interactions.
  • Functional Impact: Exhibits higher binding affinity to the FabH enzyme (−9.1 kcal/mol) compared to capsaicinoids (−6.5 to −7.5 kcal/mol), suggesting stronger inhibition of bacterial fatty acid biosynthesis .
  • Applications: Potential antimicrobial agents targeting bacterial enzymes .

Key Research Findings and Data Tables

Table 1: Binding Affinities of Undecanoic Acid Derivatives

Compound Target Protein Binding Affinity (kcal/mol) Reference
11-[(Mercaptocarbonyl)oxy]undecanoic acid FabH −9.1
Capsaicinoids FabH −6.5 to −7.5
11-(Dansylamino)undecanoic acid Liver FABP Kd = 0.02–5 µM

Table 2: Structural and Functional Comparisons

Compound Key Substituent Biological Role
11-(4-Iodophenoxy)undecanoic acid Para-iodophenoxy Hypothesized: Radiolabeling, enzyme inhibition
11D3 Furan with propyl chain Antioxidant, plasma biomarker
11-Aminoundecanoic acid Terminal amine Fluorescent probes, lipid transport

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the terminal bromine of the undecanoate chain. Key parameters include:

  • Solvent : Anhydrous acetone or dimethylformamide (DMF).

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate 4-iodophenol.

  • Temperature : Reflux (56–80°C).

  • Time : 48–72 hours for complete conversion.

Example Protocol:

  • Combine methyl 11-bromoundecanoate (10 g, 35.8 mmol), 4-iodophenol (7.88 g, 35.8 mmol), and K₂CO₃ (9.88 g, 71.6 mmol) in acetone (150 mL).

  • Reflux for 48 hours under nitrogen.

  • Concentrate, partition between ethyl acetate and water, dry over Na₂SO₄, and evaporate to yield methyl 11-(4-iodophenoxy)undecanoate (85–98% yield).

Table 1: Comparative Reaction Conditions for Ether Formation

ParameterPatent EP1697279B1RSC Supplement
SubstrateMethyl 11-bromoundecanoateMethyl 11-bromoundecanoate
Phenol Equivalents1.01.1
Base (Equivalents)K₂CO₃ (2.0)K₂CO₃ (2.0)
SolventAcetoneAcetone
Temperature (°C)56 (reflux)56 (reflux)
Time (h)4848
Yield (%)9885.2

Saponification of Ester Intermediate

The methyl ester intermediate undergoes alkaline hydrolysis to yield the free carboxylic acid.

Hydrolysis Protocol

  • Treat methyl 11-(4-iodophenoxy)undecanoate (9.55 g, 23.6 mmol) with aqueous KOH (2.4 g, 60 mmol in 50 mL methanol).

  • Reflux at 40°C for 60 hours.

  • Acidify with 1 N HCl, extract with ethyl acetate, dry, and concentrate to isolate 11-(4-iodophenoxy)undecanoic acid (98% yield).

Table 2: Saponification Optimization

ParameterPatent EP1697279B1RSC Supplement
BaseKOHKOH
SolventMethanolMethanol
Temperature (°C)4065
Time (h)604
Yield (%)9895.1

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.29–1.78 (m, 16H, aliphatic CH₂), 2.35 (t, 2H, COCH₂), 3.90 (t, 2H, OCH₂), 6.66 (dd, 2H, aromatic H-2,6), 7.53 (dd, 2H, aromatic H-3,5).

  • IR (KBr) : 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether).

Purity Assessment

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time 17.2 min.

  • Melting Point : 92–94°C (lit. 95°C).

Industrial-Scale Production Considerations

Precursor Synthesis

11-Bromoundecanoic acid is synthesized via hydrobromination of undecylenic acid using HBr gas in toluene, followed by freezing crystallization to isolate the product (99% purity).

Cost and Sustainability

  • 4-Iodophenol Cost : ~$120/g (Sigma-Aldrich, 2025).

  • Waste Management : KBr byproduct recovery reduces environmental impact.

Challenges and Optimization

Moisture Sensitivity

Reactions require anhydrous conditions to prevent hydrolysis of the bromoester. Molecular sieves or nitrogen atmospheres are recommended.

Reaction Acceleration

Trials with microwave-assisted synthesis (100°C, 2 h) reduced etherification time by 75% while maintaining 90% yield .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-(4-Iodophenoxy)undecanoic acid, and what analytical techniques validate its purity and structure?

  • Synthesis : A common approach involves nucleophilic substitution at the 11-position of undecanoic acid derivatives. For example, reacting 11-bromoundecanoic acid with 4-iodophenol under alkaline conditions (e.g., K₂CO₃ in DMF) . Alternative methods may use Mitsunobu reactions or coupling reagents for ether bond formation.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (to identify iodophenoxy protons and carbons) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed using HPLC with UV detection (λ ~270 nm, typical for iodinated aromatics) and elemental analysis for iodine content .

Q. What is the biological activity profile of 11-(4-Iodophenoxy)undecanoic acid, and how does the iodine substituent influence its mechanism?

  • The iodine atom enhances lipophilicity, potentially improving membrane permeability. In vitro assays (e.g., antifungal or enzyme inhibition studies) should compare activity to non-iodinated analogs. For instance, undecanoic acid derivatives exhibit acetylcholinesterase inhibition; iodine may modulate this via steric or electronic effects .
  • Methodology : Use microplate-based enzymatic assays (e.g., Ellman’s method for acetylcholinesterase) with IC₅₀ calculations. Include cytotoxicity controls (e.g., MTT assay on mammalian cells) to differentiate specific activity from nonspecific toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., iodine position, chain length) affect the compound’s bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with iodine at different positions (e.g., 3-iodophenoxy) or varying alkyl chain lengths. Test in parallel for biological activity (e.g., antifungal, anti-inflammatory) and logP (via shake-flask method) to correlate lipophilicity with efficacy .
  • Pharmacokinetics : Use in vitro Caco-2 cell monolayers to assess intestinal absorption and LC-MS/MS to quantify metabolic stability in liver microsomes. The iodine atom may slow oxidative metabolism due to its electron-withdrawing effects .

Q. What are the challenges in detecting and quantifying 11-(4-Iodophenoxy)undecanoic acid in complex biological matrices?

  • Analytical Challenges : Matrix interference (e.g., phospholipids in plasma) can suppress ionization in LC-MS. Use solid-phase extraction (SPE) with C18 cartridges for cleanup. For quantification, employ a stable isotope-labeled internal standard (e.g., 13^{13}C-labeled analog) to correct for recovery variability .
  • Advanced Techniques : LC-Orbitrap-HRMS enables precise mass accuracy (<2 ppm) for distinguishing the compound from isobaric interferences. Fragmentation patterns (MS/MS) should confirm the iodophenoxy moiety (e.g., m/z 127 for iodide ion) .

Q. How does 11-(4-Iodophenoxy)undecanoic acid interact with cellular targets at the molecular level?

  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets (e.g., fungal CYP51 or human PPARγ). Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, with iodine participating in halogen bonding .
  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify differentially expressed pathways. The iodine group may upregulate detoxification enzymes (e.g., glutathione-S-transferases) .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictions in reported toxicity data for iodinated fatty acid derivatives?

  • Contextual Factors : Variations in cell lines, exposure times, or assay conditions (e.g., serum content) can alter toxicity outcomes. Standardize protocols using OECD guidelines (e.g., TG 423 for acute oral toxicity) and include positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (e.g., I² statistic) .

Q. What strategies optimize the stability of 11-(4-Iodophenoxy)undecanoic acid in formulation studies?

  • Degradation Pathways : Iodine may undergo photolytic dehalogenation. Test stability under ICH guidelines (e.g., Q1A(R2)) with forced degradation (UV light, pH extremes). Use antioxidants (e.g., BHT) in lipid-based nanoemulsions to prevent radical-mediated degradation .
  • Formulation : Chitosan-based nanoemulsions improve solubility and prolong half-life. Characterize using dynamic light scattering (DLS) for particle size and zeta potential .

Future Directions

Q. What in vivo models are appropriate for studying the environmental impact of 11-(4-Iodophenoxy)undecanoic acid?

  • Ecotoxicology : Use zebrafish (Danio rerio) embryos to assess developmental toxicity (LC₅₀, teratogenicity) and algae (e.g., Chlorella vulgaris) for biodegradability testing. The iodine group may persist in aquatic systems, requiring advanced oxidation processes (AOPs) for remediation .

Q. How can computational models predict the environmental fate of this compound?

  • QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) scores. The long alkyl chain and iodine may classify it as a persistent organic pollutant (POP), warranting regulatory scrutiny .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.